[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone
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Overview
Description
[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone is a complex organic compound that features a furan ring, a piperazine ring, and a methanone group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the acylation of piperazine with furan-2-carbonyl chloride, followed by the coupling of the resulting intermediate with 2-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The furan and piperazine rings can engage in hydrogen bonding and hydrophobic interactions with biological targets, while the methanone group can form covalent bonds with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
[4-(Pyrazine-2-carbonyl)piperazine-1-yl]-(2-methylphenyl)methanone: Similar structure but with a pyrazine ring instead of a furan ring.
[4-(Thiophene-2-carbonyl)piperazine-1-yl]-(2-methylphenyl)methanone: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan ring in [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its pyrazine and thiophene analogs, which may have different pharmacological profiles and chemical behaviors.
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-5-2-3-6-14(13)16(20)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWFDFGRHCFYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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